3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid
Overview
Description
3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid is a technical grade chemical with the linear formula: C6H4OSi(CH3)2C(CH3)3B(OH)2 . It has a molecular weight of 252.19 and is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC©©Si©Oc1cccc(c1)B(O)O . This indicates that the molecule contains a phenylboronic acid group (c1cccc(c1)B(O)O), which is substituted at the 3-position with a tert-butyldimethylsilyloxy group (CC©©Si©O).Physical and Chemical Properties Analysis
This compound is an off-white powder . It has a melting point of 86-91 °C . The compound is soluble in benzene .Scientific Research Applications
Asymmetric Synthesis and Catalysis
3-(tert-Butyldimethylsilyloxy)-2,4,6-trifluorophenylboronic acid and related compounds are valuable intermediates in the asymmetric synthesis of amines. For example, N-tert-butanesulfinyl imines, which can be derived from tert-butanesulfinamide, activate imines for the addition of nucleophiles, serving as powerful chiral directing groups. This methodology facilitates the efficient synthesis of highly enantioenriched amines, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and other applications (Ellman, Owens, & Tang, 2002).
Glycoconjugate Synthesis
The compound also finds application in the synthesis of glycoconjugates. For instance, tert.-Butyldimethylsilyl chloride has been used for direct 3,6-di-O-protection of D-glucal and D-galactal, facilitating the synthesis of valuable glycoconjugate donors. This showcases the compound's role in protecting hydroxyl groups during complex organic syntheses, particularly in carbohydrate chemistry (Kinzy & Schmidt, 1987).
Diagnostic and Pharmacokinetic Studies
In diagnostics, derivatives of this compound are used in capillary gas-chromatographic profiling methods. These methods allow for the simultaneous quantitative determination of various metabolites in urine, aiding in the diagnosis and follow-up of patients with specific tumors or metabolic disorders. This illustrates the compound's contribution to improving analytical methods in clinical chemistry (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Nucleoside Synthesis
Further, the compound is involved in nucleoside chemistry, where its derivatives facilitate the stereoselective synthesis of nucleosides. Oxidation of protected ribonucleosides to yield keto derivatives that undergo stereoselective reductions highlights the compound's utility in creating modified nucleosides, which are of interest in drug development and biological studies (Robins, Sarker, Samano, & Wnuk, 1997).
Protection and Deprotection Strategies
The utility of tert-butyldimethylsilyl groups in protecting hydroxyl functions is well-documented, demonstrating the compound's broader relevance in organic synthesis. Such protecting groups are pivotal in the synthesis of complex organic molecules, including prostaglandins, by providing stability under various conditions while being susceptible to specific deprotection strategies (Corey & Venkateswarlu, 1972).
Safety and Hazards
This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond forming processes such as enyne cross-metathesis and the alder ene reaction .
Pharmacokinetics
The pharmacokinetics of boronic acids are generally influenced by their ability to form reversible covalent bonds with biological molecules, which can affect their absorption and distribution .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in the function of these targets, potentially resulting in therapeutic effects .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trifluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3O3Si/c1-12(2,3)20(4,5)19-11-8(15)6-7(14)9(10(11)16)13(17)18/h6,17-18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXQKSZNRSUFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)O[Si](C)(C)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674621 | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-65-6 | |
Record name | B-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trifluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trifluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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